Clonostachydiol
Overview
Description
The compound “Clonostachydiol” is a complex organic molecule characterized by multiple hydroxyl groups and a dioxacyclotetradeca-diene-dione structure
Mechanism of Action
Clonostachydiol, also known as (3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione, is a macrodiolide-type anthelmintic derived from the fungus Clonostachys cylindrospora . This article will explore the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It is known to exhibit anthelmintic activity , suggesting that it likely interacts with biological targets associated with parasitic worms.
Mode of Action
Its anthelmintic activity suggests that it may interact with its targets to disrupt the normal functioning of parasitic worms .
Biochemical Pathways
Given its anthelmintic activity, it is plausible that it interferes with essential biochemical pathways in parasitic worms, leading to their death or expulsion .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound and its overall pharmacological effect. Future research should focus on elucidating these properties to better understand the compound’s therapeutic potential .
Result of Action
Its anthelmintic activity suggests that it likely induces molecular and cellular changes in parasitic worms that lead to their death or expulsion .
Action Environment
Factors such as temperature, ph, and the presence of other biological or chemical agents could potentially influence its activity .
Biochemical Analysis
Biochemical Properties
Clonostachydiol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is cytotoxic to P388, L1210, HT-29, and A549 cancer cells
Cellular Effects
This compound influences cell function by exerting cytotoxic effects on various types of cells, including cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Clonostachydiol” typically involves multi-step organic reactions. The process may start with the preparation of the core dioxacyclotetradeca-diene-dione structure, followed by the introduction of hydroxyl and methyl groups through selective functionalization reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into its mechanism of action.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments for various diseases.
Industry
In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxacyclotetradeca-diene-dione derivatives with different substituents. Examples include:
- Clonostachydiol
- This compound
Uniqueness
The uniqueness of “this compound” lies in its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVNIYICRYPPEB-RVEWEFICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017523 | |
Record name | Clonostachydiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147317-35-9 | |
Record name | Clonostachydiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147317359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clonostachydiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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